Cas no 2196445-18-6 (N-[1-(Difluoromethyl)-1H-indazol-5-yl]-2-propenamide)
![N-[1-(Difluoromethyl)-1H-indazol-5-yl]-2-propenamide structure](https://nl.kuujia.com/scimg/cas/2196445-18-6x500.png)
2196445-18-6 structure
Productnaam:N-[1-(Difluoromethyl)-1H-indazol-5-yl]-2-propenamide
N-[1-(Difluoromethyl)-1H-indazol-5-yl]-2-propenamide Chemische en fysische eigenschappen
Naam en identificatie
-
- N-[1-(difluoromethyl)-1H-indazol-5-yl]prop-2-enamide
- Z3488539664
- 2196445-18-6
- EN300-6702302
- N-[1-(Difluoromethyl)-1H-indazol-5-yl]-2-propenamide
-
- Inchi: 1S/C11H9F2N3O/c1-2-10(17)15-8-3-4-9-7(5-8)6-14-16(9)11(12)13/h2-6,11H,1H2,(H,15,17)
- InChI-sleutel: QFUFJNCMJZNCKW-UHFFFAOYSA-N
- LACHT: C(NC1C=CC2=C(C=1)C=NN2C(F)F)(=O)C=C
Berekende eigenschappen
- Exacte massa: 237.07136824g/mol
- Monoisotopische massa: 237.07136824g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 3
- Complexiteit: 311
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 46.9Ų
- XLogP3: 2.2
Experimentele eigenschappen
- Dichtheid: 1.35±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Kookpunt: 406.1±45.0 °C(Predicted)
- pka: 12.83±0.43(Predicted)
N-[1-(Difluoromethyl)-1H-indazol-5-yl]-2-propenamide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6702302-0.05g |
N-[1-(difluoromethyl)-1H-indazol-5-yl]prop-2-enamide |
2196445-18-6 | 95.0% | 0.05g |
$246.0 | 2025-03-13 | |
1PlusChem | 1P02AG7K-50mg |
N-[1-(difluoromethyl)-1H-indazol-5-yl]prop-2-enamide |
2196445-18-6 | 90% | 50mg |
$356.00 | 2023-12-18 |
N-[1-(Difluoromethyl)-1H-indazol-5-yl]-2-propenamide Gerelateerde literatuur
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
3. Book reviews
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
2196445-18-6 (N-[1-(Difluoromethyl)-1H-indazol-5-yl]-2-propenamide) Gerelateerde producten
- 1215477-19-2(N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride)
- 847018-97-7(7-amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one)
- 2034302-80-0(4-{[1-(2,5-difluorobenzenesulfonyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine)
- 1353988-26-7(4-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester)
- 29765-92-2(3,3,4,4,4-pentafluorobutane-1-sulfonamide)
- 1805969-10-1(2-(Bromomethyl)-6-iodo-4-(trifluoromethoxy)pyridine-3-acetonitrile)
- 1261760-99-9(3-Amino-2,5-bis(2,3-difluorophenyl)pyridine)
- 1805237-36-8(Methyl 3-amino-2-(bromomethyl)-6-(difluoromethyl)pyridine-4-carboxylate)
- 1358267-24-9(1-(4-{[6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl]amino}phenyl)ethan-1-one)
- 148626-26-0(Benzyl (2S)-2-(tert-Butoxycarbonyl)amino-5-oxo-5-phenylpentanoate)
Aanbevolen leveranciers
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
CN Leverancier
Reagentie

Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
CN Leverancier
Reagentie

钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk

Taian Jiayue Biochemical Co., Ltd
Goudlid
CN Leverancier
Bulk
